Cas no 2044797-38-6 (tert-butyl 3-(ethenylsulfanyl)methylazetidine-1-carboxylate)

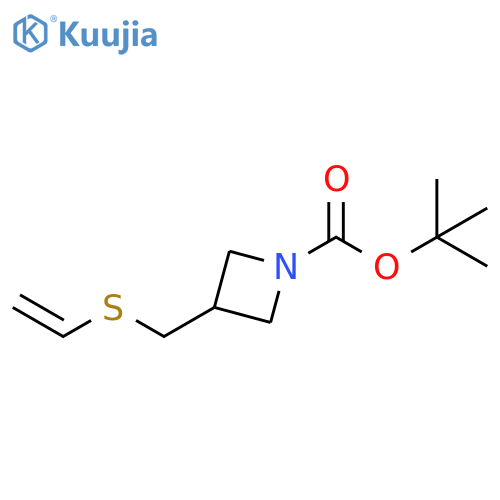

2044797-38-6 structure

商品名:tert-butyl 3-(ethenylsulfanyl)methylazetidine-1-carboxylate

CAS番号:2044797-38-6

MF:C11H19NO2S

メガワット:229.339061975479

MDL:MFCD30487821

CID:4634599

PubChem ID:125449367

tert-butyl 3-(ethenylsulfanyl)methylazetidine-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- tert-Butyl 3-((allylthio)methyl)azetidine-1-carboxylate

- tert-butyl 3-[(ethenylsulfanyl)methyl]azetidine-1-carboxylate

- tert-butyl 3-(ethenylsulfanyl)methylazetidine-1-carboxylate

-

- MDL: MFCD30487821

- インチ: 1S/C11H19NO2S/c1-5-15-8-9-6-12(7-9)10(13)14-11(2,3)4/h5,9H,1,6-8H2,2-4H3

- InChIKey: FVDFTMYMIACAHU-UHFFFAOYSA-N

- ほほえんだ: N1(C(OC(C)(C)C)=O)CC(CSC=C)C1

tert-butyl 3-(ethenylsulfanyl)methylazetidine-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-321294-1.0g |

tert-butyl 3-[(ethenylsulfanyl)methyl]azetidine-1-carboxylate |

2044797-38-6 | 95% | 1g |

$0.0 | 2023-06-07 | |

| Enamine | EN300-321294-2.5g |

tert-butyl 3-[(ethenylsulfanyl)methyl]azetidine-1-carboxylate |

2044797-38-6 | 95% | 2.5g |

$1454.0 | 2023-09-04 | |

| Aaron | AR01BY7D-500mg |

tert-butyl 3-[(ethenylsulfanyl)methyl]azetidine-1-carboxylate |

2044797-38-6 | 95% | 500mg |

$822.00 | 2025-02-09 | |

| Aaron | AR01BY7D-2.5g |

tert-butyl 3-[(ethenylsulfanyl)methyl]azetidine-1-carboxylate |

2044797-38-6 | 95% | 2.5g |

$2025.00 | 2025-02-09 | |

| 1PlusChem | 1P01BXZ1-2.5g |

tert-butyl 3-[(ethenylsulfanyl)methyl]azetidine-1-carboxylate |

2044797-38-6 | 95% | 2.5g |

$1859.00 | 2023-12-19 | |

| A2B Chem LLC | AW36061-100mg |

tert-butyl 3-[(ethenylsulfanyl)methyl]azetidine-1-carboxylate |

2044797-38-6 | 95% | 100mg |

$306.00 | 2024-04-20 | |

| A2B Chem LLC | AW36061-500mg |

tert-butyl 3-[(ethenylsulfanyl)methyl]azetidine-1-carboxylate |

2044797-38-6 | 95% | 500mg |

$645.00 | 2024-04-20 | |

| Aaron | AR01BY7D-250mg |

tert-butyl 3-[(ethenylsulfanyl)methyl]azetidine-1-carboxylate |

2044797-38-6 | 95% | 250mg |

$530.00 | 2025-02-09 | |

| Enamine | EN300-321294-0.25g |

tert-butyl 3-[(ethenylsulfanyl)methyl]azetidine-1-carboxylate |

2044797-38-6 | 95% | 0.25g |

$367.0 | 2023-09-04 | |

| Enamine | EN300-321294-5.0g |

tert-butyl 3-[(ethenylsulfanyl)methyl]azetidine-1-carboxylate |

2044797-38-6 | 95% | 5.0g |

$2152.0 | 2023-02-24 |

tert-butyl 3-(ethenylsulfanyl)methylazetidine-1-carboxylate 関連文献

-

1. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465

-

Fangyuan Lu,Renxiong Li,Nengjie Huo,Juehan Yang,Chao Fan,Xiaozhou Wang,Shengxue Yang,Jingbo Li RSC Adv., 2014,4, 5666-5670

-

Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107

-

Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907

-

Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281

2044797-38-6 (tert-butyl 3-(ethenylsulfanyl)methylazetidine-1-carboxylate) 関連製品

- 313233-36-2(N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide)

- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)

- 2680787-66-8(3-ethynyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine)

- 2408972-53-0(tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate)

- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)

- 157047-98-8(Benzomalvin C)

- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)

- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)

- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量